Cas no 24404-53-3 ([(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate)

[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate structure
24404-53-3 structure
Nom du produit:[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate
Numéro CAS:24404-53-3
Le MF:C20H24O9S
Mégawatts:440.464165687561
MDL:MFCD06657849
CID:254280
PubChem ID:87557889

[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate Propriétés chimiques et physiques

Nom et identifiant

    • b-D-Galactopyranoside,phenyl 1-thio-, 2,3,4,6-tetraacetate
    • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside
    • Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
    • PHENYL-2,3,4,6-TETRA-O-ACETYL-1-THIO-Β-D-GALACTOPYRANOSIDE
    • P1477
    • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
    • (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • PubChem9897
    • Phenyl-tetra-O-acetyl-thio-beta-D-galactopyranoside
    • JCKOUAWEMPKIAT-CXQPBAHBSA-N
    • 1-(Phenylthio)-1-deoxy-beta-D-galactopyranose tetraacetate
    • 1-deoxy-1-(phenylth
    • [(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate
    • W-202019
    • [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
    • D92135
    • CS-0214574
    • AKOS025294977
    • [(2R,3S,4S,5R,6S)-3,4,5-TRIS(ACETYLOXY)-6-(PHENYLSULFANYL)OXAN-2-YL]METHYL ACETATE
    • SCHEMBL1170779
    • DTXSID50449440
    • 1-deoxy-1-(phenylthio)-2,3,4,6-tetra-O-acetyl-beta-D-galactopyranose
    • Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside, 95% (HPLC)
    • 24404-53-3
    • AS-74421
    • A-D-galactopyranoside
    • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
    • MDL: MFCD06657849
    • Piscine à noyau: 1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1
    • La clé Inchi: JCKOUAWEMPKIAT-CXQPBAHBSA-N
    • Sourire: S(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)O1)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O

Propriétés calculées

  • Qualité précise: 440.11400
  • Masse isotopique unique: 440.11410351g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 11
  • Complexité: 632
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 140
  • Le xlogp3: 2.9
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout

Propriétés expérimentales

  • Couleur / forme: Pas encore déterminé
  • Point de fusion: 69-74 °C
  • Le PSA: 139.73000
  • Le LogP: 1.86180
  • Solubilité: Pas encore déterminé
  • Activités optiques: [α]22/D +15.5°, c = 0.5% in chloroform

[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate Informations de sécurité

  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code des conditions réglementaires:Classe Q (sucres, alcaloïdes, antibiotiques, hormones)
  • Conditions de stockage:<0°C

[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
D748915-5g
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
24404-53-3 98.0%
5g
$145 2024-06-07
TRC
P336962-2.5g
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside
24404-53-3
2.5g
$385.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P865452-1g
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
24404-53-3 ≥98%
1g
¥267.30 2022-06-14
abcr
AB250413-5 g
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside; .
24404-53-3
5 g
€212.60 2023-07-20
TRC
P336962-5000mg
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside
24404-53-3
5g
$620.00 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1477-25G
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
24404-53-3 >98.0%(HPLC)
25G
¥3,075.00 2021-05-19
Ambeed
A846938-5g
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
24404-53-3 98%
5g
$84.0 2025-02-22
abcr
AB250413-25g
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside; .
24404-53-3
25g
€603.00 2025-02-15
1PlusChem
1P003U5A-1g
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
24404-53-3 98%
1g
$33.00 2025-02-20
Aaron
AR003UDM-1g
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
24404-53-3 98%
1g
$35.00 2025-01-22

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:24404-53-3)[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate
A1199815
Pureté:99%
Quantité:25g
Prix ($):249.0